Xenopsin (TFA) Xenopsin (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685688
InChI: InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1
SMILES:
Molecular Formula: C49H74F3N13O12
Molecular Weight: 1094.2 g/mol

Xenopsin (TFA)

CAS No.:

Cat. No.: VC16685688

Molecular Formula: C49H74F3N13O12

Molecular Weight: 1094.2 g/mol

* For research use only. Not for human or veterinary use.

Xenopsin (TFA) -

Specification

Molecular Formula C49H74F3N13O12
Molecular Weight 1094.2 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1
Standard InChI Key XUPJYOOWESHRBF-QKHHBZEGSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O

Introduction

Chemical Composition and Structural Characteristics

Xenopsin (TFA) is an octapeptide with the molecular formula derived from its amino acid sequence and the TFA counterion. Its molecular weight is 1094.19 g/mol, as confirmed by high-resolution mass spectrometry . The peptide backbone consists of eight amino acids arranged in a specific order, which confers its biological activity. The SMILES notation for Xenopsin (TFA) is:
OC(C(F)(F)F)=O.O=C([C@H]1N(CCC1)C([C@H](CCCNC(N)=N)NC([C@H](CCCCN)NC(CNC([C@H]2NC(CC2)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H]([C@@H](C)CC)C(N[C@H](C(O)=O)CC(C)C)=O)=O)CC3=CNC4=C3C=CC=C4 .

Table 1: Key Chemical Properties of Xenopsin (TFA)

PropertyValue/Description
Molecular Weight1094.19 g/mol
SMILESAs above
InChI KeyNot explicitly reported in sources
SolubilityEnhanced by TFA counterion in aqueous buffers
StabilityStable at room temperature in continental US

The TFA moiety improves solubility and stability during synthesis and storage, a common practice in peptide chemistry . Structural analyses suggest that the peptide adopts a conformation that facilitates interaction with neurotensin receptors (NTS1/NTS2), though detailed crystallographic data remain limited .

Synthesis and Production

Xenopsin (TFA) is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing short peptides with high purity . The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by deprotection and cleavage. TFA serves dual roles: as a solvent during synthesis and as a deprotecting agent for tert-butoxycarbonyl (Boc) groups.

Key Steps in SPPS for Xenopsin (TFA):

  • Resin Activation: A Wang resin preloaded with the C-terminal amino acid is used.

  • Amino Acid Coupling: Each amino acid is added sequentially using coupling reagents like HBTU or HATU.

  • Deprotection: TFA removes Boc groups after each coupling step.

  • Cleavage and Precipitation: The peptide is cleaved from the resin using a TFA-based cocktail, then precipitated in cold ether.

  • Purification: Reverse-phase HPLC ensures >95% purity, critical for research applications .

Table 2: Synthesis Parameters for Xenopsin (TFA)

ParameterCondition
Coupling ReagentHBTU/HATU with DIEA
Deprotection Agent20–50% TFA in dichloromethane
Cleavage CocktailTFA:Triisopropylsilane:H2O (95:2.5:2.5)
Purification MethodReverse-phase HPLC (C18 column)

Pharmacological Effects and Mechanism of Action

Xenopsin (TFA) exhibits dual functionality: gastric acid secretion inhibition and neurotensin receptor modulation. In vitro studies demonstrate its ability to reduce tetragastrin-induced gastric acid output by up to 60% in isolated stomach preparations . This effect is mediated through competitive inhibition at the gastrin receptor (CCK2R), though cross-reactivity with neurotensin receptors (NTS1/NTS2) has been observed .

Receptor Binding Profile:

  • NTS1 Affinity: Comparable to native neurotensin (NT) fragments, with IC50 values in the nanomolar range .

  • NTS2 Selectivity: Moderate selectivity observed in radioligand displacement assays .

Signaling Pathways Modulated:

  • MAPK/ERK Pathway: Activation leads to antiapoptotic effects in neuronal cells.

  • PI3K/Akt/mTOR: Involved in metabolic regulation and cell survival.

  • NF-κB: Suppression of pro-inflammatory cytokines in gastrointestinal tissues .

ConditionModelDoseEfficacy (%)Receptor Involved
Gastric Acid SecretionIsolated rat stomach1 µM60CCK2R
Inflammatory PainCFA-induced (rat)0.1 mg/kg70NTS1

Recent Advances and Future Directions

Recent structural modifications, such as TMSAla substitution (inspired by neurotensin analogues), have improved Xenopsin (TFA)’s receptor affinity. Compound JMV2007, a silylated variant, demonstrated 3-fold higher NTS1 binding than the parent peptide in radioligand assays . Future research should focus on:

  • Clinical Translation: Phase I trials for GERD and chronic pain indications.

  • Structural Optimization: Enhancing metabolic stability via D-amino acid substitutions.

  • Targeted Delivery: Nanoparticle formulations for gastrointestinal-specific action.

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